Divanadium(3+) tetrahydroxide oxidandiide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vanadium pentoxide, also known as vanadium(V) oxide, is an inorganic compound with the chemical formula V₂O₅. It appears as a yellow to brown solid and is known for its high oxidation state, making it both an amphoteric oxide and an oxidizing agent. Vanadium pentoxide is the most important compound of vanadium from an industrial perspective, serving as a precursor to alloys and a widely used industrial catalyst .

Vorbereitungsmethoden

Vanadium pentoxide can be synthesized through various methods, each offering unique structural properties. Some common synthetic routes include:

Sol-Gel Method: This involves the transition of a system from a liquid “sol” into a solid “gel” phase.

Hydrothermal/Solvothermal Synthesis: These methods use high-temperature and high-pressure conditions to crystallize materials from aqueous or non-aqueous solutions.

Electrospinning: A process that uses electric force to draw charged threads of polymer solutions or melts.

Chemical Vapor Deposition (CVD): and : Techniques used to produce high-purity, high-performance solid materials.

Template-Based Methods: These involve the use of templates to form nanostructures.

Reverse Micelle Techniques: These use micelles to create nanostructures.

Pechini Method: A polymerizable complex method.

Electrochemical Deposition: A method that uses electric current to reduce cations of a desired material from a solution and coat a conductive object with a thin layer of the material

Analyse Chemischer Reaktionen

Vanadium pentoxide undergoes various types of chemical reactions, including:

Oxidation: It serves as a catalyst in the oxidation of sulfur dioxide to sulfur trioxide in the contact process, and in the oxidation of ethanol to ethanal.

Reduction: It can be reduced to lower oxides such as vanadium(IV) oxide and vanadium(III) oxide using reagents like oxalic acid, carbon monoxide, and sulfur dioxide.

Substitution: It promotes the bromination of organic substrates by tetrabutylammonium bromide in the presence of hydrogen peroxide .

Wissenschaftliche Forschungsanwendungen

Vanadium pentoxide has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in various organic reactions and in the production of sulfuric acid.

Biology: Investigated for its antimicrobial properties and potential use in biological systems.

Medicine: Explored for its anti-inflammatory and anti-cancer properties.

Industry: Utilized in the production of alloys, ceramics, and as a catalyst in industrial processes such as the production of phthalic anhydride and oxalic acid .

Wirkmechanismus

The mechanism of action of vanadium pentoxide involves its ability to act as an oxidizing agent. It can intercalate metal ions, which is crucial for its role in energy storage applications. The compound’s high oxidation state allows it to participate in redox reactions, making it effective in catalysis and other chemical processes .

Vergleich Mit ähnlichen Verbindungen

Vanadium pentoxide can be compared with other vanadium oxides such as:

- Vanadium(II) oxide (VO)

- Vanadium(III) oxide (V₂O₃)

- Vanadium(IV) oxide (VO₂)

Each of these oxides has unique properties and applications. For instance, vanadium(IV) oxide is known for its thermochromic properties, while vanadium(III) oxide is used in the production of ferrovanadium. Vanadium pentoxide stands out due to its high oxidation state and versatility as a catalyst and in energy storage applications .

Eigenschaften

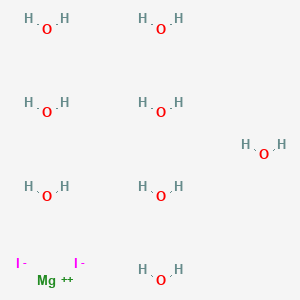

Molekularformel |

H4O5V2-6 |

|---|---|

Molekulargewicht |

185.91 g/mol |

IUPAC-Name |

oxygen(2-);vanadium;tetrahydroxide |

InChI |

InChI=1S/4H2O.O.2V/h4*1H2;;;/q;;;;-2;;/p-4 |

InChI-Schlüssel |

XJSKQRIQPCQGDT-UHFFFAOYSA-J |

Kanonische SMILES |

[OH-].[OH-].[OH-].[OH-].[O-2].[V].[V] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1-ethyl-1H-pyrazol-5-yl)methyl]propylamine](/img/structure/B12348988.png)

![[(2R,3R,4R,5R)-3-benzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12349022.png)

![4,5-dimethyl-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole](/img/structure/B12349027.png)

![ethyl 3-oxo-2H-pyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B12349037.png)

![N,N-diethyl-N'-[(1-ethyl-1H-pyrazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B12349043.png)

![Quinoxalino[2,3-b]phenazine](/img/structure/B12349049.png)